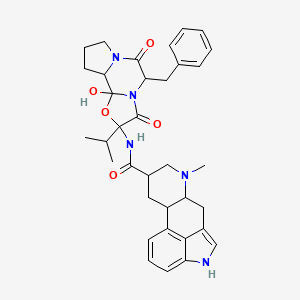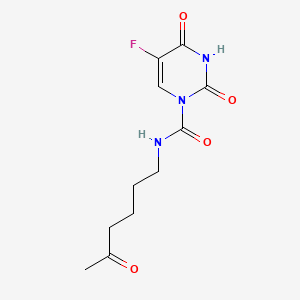
Ohcfu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ohcfu is a synthetic compound that belongs to the class of fluorinated pyrimidines. It is structurally related to 5-fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. The addition of the 5-oxohexylcarbamoyl group to the 5-fluorouracil molecule enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
The synthesis of Ohcfu involves several steps, starting with the preparation of 5-fluorouracil. The key synthetic route includes the following steps:
Synthesis of 5-Fluorouracil: This is typically achieved through the fluorination of uracil using a fluorinating agent such as fluorine gas or a fluorinating reagent like diethylaminosulfur trifluoride (DAST).
Attachment of the 5-Oxohexylcarbamoyl Group: The 5-fluorouracil is then reacted with 5-oxohexyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the reaction.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Ohcfu undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The fluorine atom in the 5-fluorouracil moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ohcfu has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrimidines and other heterocyclic compounds.
Biology: The compound is studied for its potential as an antiviral and antibacterial agent due to its ability to interfere with nucleic acid synthesis.
Medicine: It is investigated for its anticancer properties, particularly in the treatment of solid tumors. Its enhanced pharmacokinetic properties make it a promising candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Ohcfu involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. The compound targets thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, the compound disrupts the proliferation of rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Ohcfu can be compared with other fluorinated pyrimidines, such as:
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Tegafur: A prodrug of 5-fluorouracil, used in combination with other drugs for cancer treatment.
Capecitabine: Another prodrug of 5-fluorouracil, designed for oral administration and used in the treatment of colorectal and breast cancers.
The uniqueness of this compound lies in its enhanced pharmacokinetic properties and potential for targeted drug delivery, making it a valuable compound for further research and development.
Properties
CAS No. |
74173-51-6 |
|---|---|
Molecular Formula |
C11H14FN3O4 |
Molecular Weight |
271.24 g/mol |
IUPAC Name |
5-fluoro-2,4-dioxo-N-(5-oxohexyl)pyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H14FN3O4/c1-7(16)4-2-3-5-13-10(18)15-6-8(12)9(17)14-11(15)19/h6H,2-5H2,1H3,(H,13,18)(H,14,17,19) |
InChI Key |
FEUSBCKCVPGBRS-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Canonical SMILES |
CC(=O)CCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Synonyms |
1-(5'-oxohexylcarbamoyl)-5-fluorouracil OHCFU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


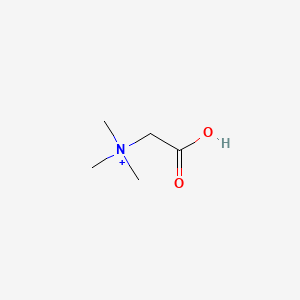
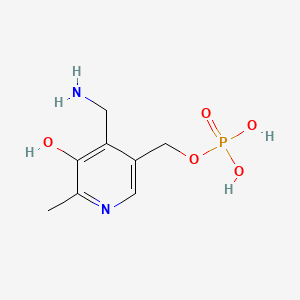
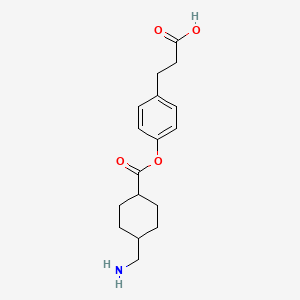
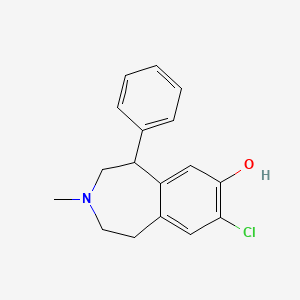
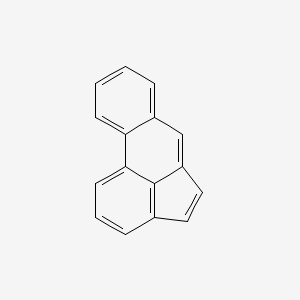
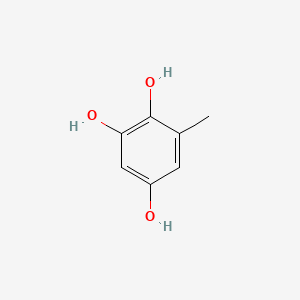

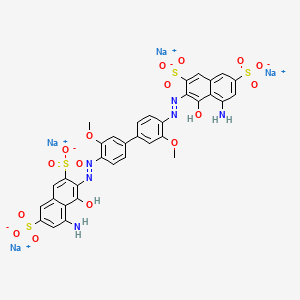
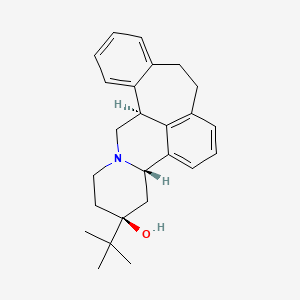
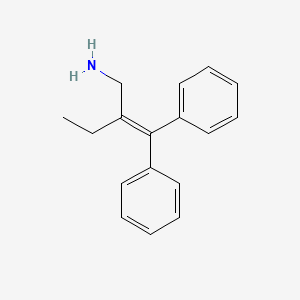

![7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid](/img/structure/B1206949.png)
